7-Acetyl-1-tetralone
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Overview
Description
7-Acetyl-1-tetralone is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a member of the tetralone family, which are bicyclic aromatic hydrocarbons containing a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tetralin with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the continuous-flow synthesis method is often preferred due to its efficiency and scalability. This method involves the use of coiled flow reactors, which allow for precise control over reaction conditions and improved yields. The continuous-flow synthesis of this compound has been shown to produce high-purity products with reduced reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 7-Acetyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
7-Acetyl-1-tetralone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of 7-Acetyl-1-tetralone and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The specific molecular targets and pathways depend on the structure of the derivative and the biological context in which it is studied .
Comparison with Similar Compounds
1-Tetralone: A closely related compound with a similar structure but differing in the position of the acetyl group.
2-Acetyl-1-tetralone: Another isomer with the acetyl group at a different position on the tetralone ring.
Uniqueness: 7-Acetyl-1-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-acetyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8(13)10-6-5-9-3-2-4-12(14)11(9)7-10/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPNYENRAVFTSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCC2=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709695 |
Source
|
Record name | 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106949-28-4 |
Source
|
Record name | 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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